[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Furan and oxadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” might also interact with various biological targets.
Mode of Action
Furan derivatives are known to lose their aromaticity in many reactions , which could be a key part of the compound’s interaction with its targets.
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to say which biochemical pathways it might affect. Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might interact with multiple biochemical pathways.
Pharmacokinetics
Furan derivatives are known to be soluble in common organic solvents , which might influence the compound’s absorption and distribution.
Result of Action
Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might have multiple effects at the molecular and cellular level.
Action Environment
The reactivity of furan derivatives is known to be influenced by the presence of acids, heat, and/or catalysts .
Biochemical Analysis
Biochemical Properties
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in Caco-2 and RAW 264.7 cells . The inhibition of iNOS leads to a decrease in nitric oxide production, which is a crucial mediator in inflammatory responses. Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can modulate inflammatory pathways and cellular responses to stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as colon (CaCo-2) and colorectal (DLD1) cancer cells, this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s influence on cell signaling pathways, such as the NF-κB pathway, further underscores its potential as a therapeutic agent. Moreover, this compound affects gene expression by modulating the transcriptional activity of genes involved in inflammation and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of iNOS, inhibiting its enzymatic activity and reducing nitric oxide production . This compound also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of iNOS and NF-κB activity, leading to prolonged anti-inflammatory effects . In in vivo studies, the compound’s stability allows for consistent therapeutic outcomes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the biotransformation of this compound, affecting its bioavailability and therapeutic potential . The metabolic flux and levels of metabolites are influenced by the compound’s interactions with these enzymes, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Binding proteins such as albumin also play a role in the distribution of this compound, affecting its localization and bioavailability . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with iNOS and NF-κB . Additionally, this compound can translocate to the nucleus, influencing gene expression and cellular responses . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
Properties
IUPAC Name |
[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRJJVIUNJBIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.